molecular formula C15H14N2OS B6137593 2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No. B6137593
M. Wt: 270.4 g/mol
InChI Key: BHKAWTGNFPCIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is synthesized through a multi-step process, and its mechanism of action is not fully understood. However, recent studies have shown that it exhibits promising biochemical and physiological effects, making it a potential candidate for drug development.

Mechanism of Action

The exact mechanism of action of 2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is not fully understood. However, recent studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Several studies have demonstrated the biochemical and physiological effects of 2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one. It has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Furthermore, it has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one in lab experiments include its unique chemical structure, potential therapeutic applications, and ease of synthesis. However, its limitations include the lack of a well-established mechanism of action and potential toxicity at high doses.

Future Directions

There are several future directions for research on 2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one. These include further investigation into its mechanism of action, optimization of synthesis methods to improve yield and purity, and evaluation of its potential therapeutic applications in various diseases. Additionally, studies on its toxicity and pharmacokinetics are necessary to determine its safety and efficacy in vivo.
In conclusion, 2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a promising compound that exhibits unique chemical properties and potential applications in various fields of scientific research. While its mechanism of action is not fully understood, recent studies have shown that it exhibits promising biochemical and physiological effects, making it a potential candidate for drug development. Further research is necessary to fully elucidate its mechanism of action and evaluate its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves the condensation of 2-aminothiophene-3-carboxylic acid with a ketone derivative, followed by cyclization and reduction steps. This multi-step process requires precise control of reaction conditions and purification steps to obtain a high yield of the desired product.

Scientific Research Applications

2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties, making it a potential candidate for drug development.

properties

IUPAC Name

10-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c18-14-12-10-7-4-8-11(10)19-15(12)17-13(16-14)9-5-2-1-3-6-9/h1-3,5-6,13,17H,4,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKAWTGNFPCIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

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